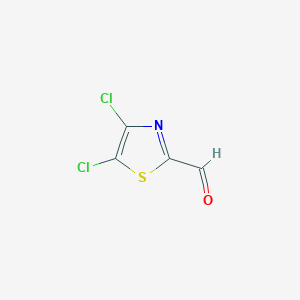![molecular formula C17H20N4O2S2 B2484805 1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1396678-01-5](/img/structure/B2484805.png)
1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains a cyclopentyl group, a thiophene group, and a tetrahydrothiazolo[5,4-c]pyridin-2-yl group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . It is a basic unit in many biologically active compounds and has a variety of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The cyclopentyl group is a five-membered carbon ring, the thiophene group is a five-membered ring with four carbon atoms and a sulfur atom, and the tetrahydrothiazolo[5,4-c]pyridin-2-yl group is a nitrogen-containing heterocycle .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in Suzuki–Miyaura coupling, a widely-used reaction for forming carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, thiophene derivatives are soluble in most organic solvents but insoluble in water .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea”:
Anticancer Research
1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea has shown potential in anticancer research due to its ability to inhibit specific kinases involved in cancer cell proliferation. The compound’s unique structure allows it to interact with cancer cell receptors, potentially leading to apoptosis or cell cycle arrest .
Antimicrobial Applications
This compound has demonstrated significant antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows it to disrupt bacterial cell walls or inhibit essential enzymes, providing a new avenue for combating antibiotic-resistant bacteria .
Anti-inflammatory Agents
Research has indicated that 1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea can act as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and potentially treating conditions like arthritis .
Material Science
Beyond biological applications, this compound’s unique chemical structure makes it interesting for material science research. It can be used in the development of organic semiconductors and other advanced materials due to its stability and electronic properties.
These applications highlight the versatility and potential of 1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea in various fields of scientific research.
Therapeutic importance of synthetic thiophene Recent strategies in the synthesis of thiophene derivatives Selection of boron reagents for Suzuki–Miyaura coupling
Direcciones Futuras
Thiophene derivatives are a topic of ongoing research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing new synthesis methods, exploring new biological activities, and designing new drugs based on thiophene derivatives.
Propiedades
IUPAC Name |
1-cyclopentyl-3-[5-(thiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c22-15(13-6-3-9-24-13)21-8-7-12-14(10-21)25-17(19-12)20-16(23)18-11-4-1-2-5-11/h3,6,9,11H,1-2,4-5,7-8,10H2,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJPZJQTECNZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


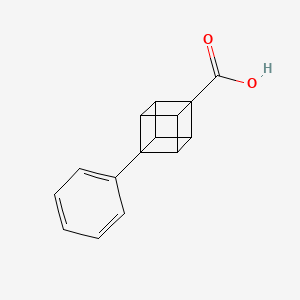
![Methyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2484725.png)
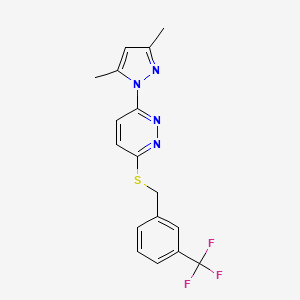
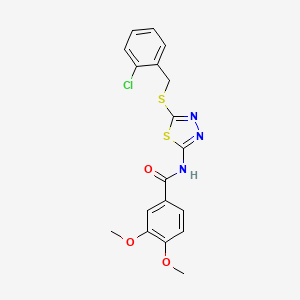
![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2484733.png)
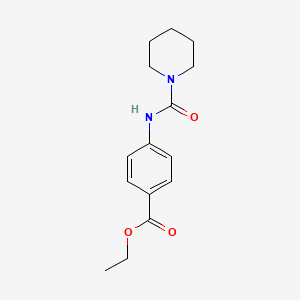
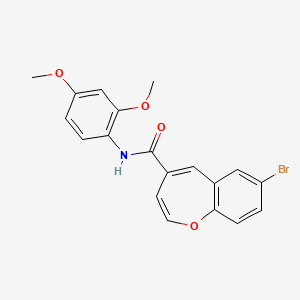
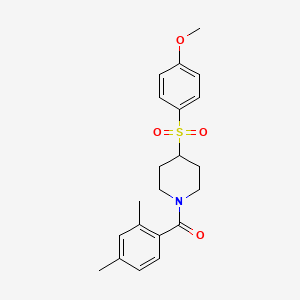



![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2484742.png)
